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molecular formula C11H16O3 B8512199 2,5-Dimethoxy-3,4,6-trimethylphenol

2,5-Dimethoxy-3,4,6-trimethylphenol

Cat. No. B8512199
M. Wt: 196.24 g/mol
InChI Key: MYSRFGPZGGLNDD-UHFFFAOYSA-N
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Patent
US05338855

Procedure details

A solution of 9.4 g of m-chloroperbenzoic acid (70% purity) in 100 ml of methylene chloride was added dropwise, whilst ice-cooling, to a solution of 4.6 g of 1,4-dimethoxy-2,3,5-trimethylbenzene in 20 ml of methylene chloride, and the resulting mixture was stirred at the same temperature for 30 minutes and then at room temperature for 5 hours. At the end of this time, the reaction mixture was washed with a 5% w/v aqueous solution of sodium hydrogensulfite, with a 5% w/v aqueous solution of sodium hydrogencarbonate and with water, in that order, after which it was dried over anhydrous sodium sulfate. The solvent was then removed from the reaction mixture by distillation under reduced pressure, and the resulting residue was purified by column chromatography through silica gel, using benzene and a 50:1 by volume mixture of benzene and ethyl acetate as the eluents, to give 1.3 g of the title compound.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][O:13][C:14]1[CH:19]=[C:18]([CH3:20])[C:17]([O:21][CH3:22])=[C:16]([CH3:23])[C:15]=1[CH3:24]>C(Cl)Cl>[CH3:12][O:13][C:14]1[C:15]([CH3:24])=[C:16]([CH3:23])[C:17]([O:21][CH3:22])=[C:18]([CH3:20])[C:19]=1[OH:9]

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
COC1=C(C(=C(C(=C1)C)OC)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 5 hours
Duration
5 h
WASH
Type
WASH
Details
At the end of this time, the reaction mixture was washed with a 5% w/v aqueous solution of sodium hydrogensulfite, with a 5% w/v aqueous solution of sodium hydrogencarbonate and with water, in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after which it was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed from the reaction mixture by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography through silica gel
ADDITION
Type
ADDITION
Details
a 50:1 by volume mixture of benzene and ethyl acetate as the eluents

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=C(C(=C1C)C)OC)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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